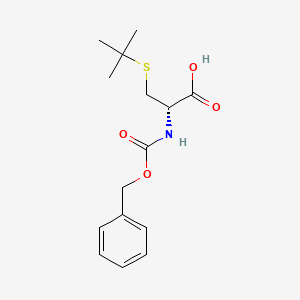

Cbz-(S)-tert-butyl-D-Cys

Description

Significance of Protected Amino Acids in Peptide Chemistry

The protection of reactive functional groups in amino acids is an essential tactic in peptide chemistry. nih.gov This is crucial to prevent the uncontrolled polymerization of amino acids and to minimize unwanted side reactions during the synthesis process. nih.gov By temporarily masking the α-amino group, the C-terminal carboxylic acid, and reactive side chains, chemists can direct the formation of peptide bonds in a specific sequence. nih.govwikipedia.org This control is paramount for achieving the desired primary structure of a peptide, which in turn dictates its three-dimensional conformation and biological function. jpt.com

The choice of protecting groups is critical and is guided by their compatibility with the reaction conditions and the ability to be removed selectively without affecting other parts of the molecule—a concept known as orthogonality. nih.govnumberanalytics.com Two major strategies in solid-phase peptide synthesis (SPPS), the Boc/benzyl (B1604629) and Fmoc/tert-butyl approaches, exemplify the application of orthogonal protecting group schemes. wikipedia.orgrsc.org

Evolution of Protecting Group Strategies in Biomolecular Synthesis

The field of biomolecular synthesis has been significantly shaped by the development of new protecting groups and strategies. Early peptide synthesis, dating back to the late 19th and early 20th centuries, was hampered by the lack of effective methods to control reactivity. rsc.org A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group for the protection of amines. rsc.orgtotal-synthesis.commasterorganicchemistry.com This marked the dawn of controlled peptide chemistry, enabling the synthesis of previously inaccessible oligopeptides. total-synthesis.com

The subsequent development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field, allowing for the rapid and automated synthesis of peptides. wikipedia.org This methodology heavily relies on the strategic use of protecting groups. The evolution of protecting groups has continued with the introduction of options like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and a wide array of side-chain protecting groups. rsc.org Modern strategies often employ orthogonal protecting groups, which can be removed under distinct conditions, allowing for the synthesis of highly complex and branched peptides. numberanalytics.comwikipedia.org The development of photocleavable and enzyme-labile protecting groups represents the ongoing quest for milder and more specific deprotection methods. numberanalytics.com

Contextualizing Cbz-(S)-tert-butyl-D-Cys within D-Amino Acid and Cysteine Chemistry

The compound this compound is a specifically modified amino acid that embodies several key concepts in advanced chemical synthesis.

D-Amino Acid Configuration: While L-amino acids are the proteinogenic building blocks found in most natural proteins, D-amino acids play significant biological roles, particularly in bacterial cell walls and certain natural peptides. jpt.comnih.govfrontiersin.org The incorporation of D-amino acids into synthetic peptides can confer valuable properties, such as increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life. jpt.comnih.govlifetein.com This makes D-amino acid-containing peptides attractive candidates for therapeutic applications. jpt.comlifetein.com The "D" configuration in this compound signifies that it belongs to this class of non-proteinogenic amino acids.

Cysteine Side-Chain Protection: The thiol group of cysteine is highly reactive and prone to side reactions like oxidation to form disulfides or alkylation. rsc.org Therefore, its protection is critical during peptide synthesis. rsc.orgpeptide.com The tert-butyl group is a commonly used protecting group for the cysteine side chain. rsc.orgpeptide.com It is stable under many conditions used in peptide synthesis, including the trifluoroacetic acid (TFA) treatments often used for cleaving other protecting groups. peptide.com

N-terminal Cbz Protection: The benzyloxycarbonyl (Cbz) group is a well-established protecting group for the α-amino group of amino acids. bachem.comnumberanalytics.com It is typically stable to the basic conditions used for Fmoc removal but can be cleaved under conditions of hydrogenolysis or strong acids. total-synthesis.combachem.com

In essence, this compound is a custom-designed building block for peptide synthesis. It provides a D-cysteine residue, which can enhance the stability of the final peptide. The thiol group is protected by a robust tert-butyl group, and the α-amino group is protected by the classic Cbz group, allowing for its controlled incorporation into a growing peptide chain.

Compound Data

Below is a table summarizing the key chemical identifiers and properties for this compound.

| Identifier | Value |

| IUPAC Name | (2R)-2-[(benzyloxy)carbonylamino]-3-(tert-butylsulfanyl)propanoic acid |

| Molecular Formula | C15H21NO4S |

| Molecular Weight | 311.4 g/mol nih.gov |

| CAS Number | 1279034-01-3 nih.gov |

| PubChem CID | 91872582 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO4S |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

InChI Key |

VZQPQMYTSLCEFW-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Protecting Group Chemistry of Cbz S Tert Butyl D Cys

The Carbobenzyloxy (Cbz) Group for N-Alpha Protection

The Carbobenzyloxy (Cbz or Z) group is a cornerstone in peptide synthesis, serving as a robust protecting group for the α-amino functionality of amino acids. total-synthesis.comnumberanalytics.comrsc.org Its introduction revolutionized the field by enabling the controlled, stepwise assembly of amino acids into peptides. nih.govwikipedia.org

The Cbz protecting group was first introduced by Max Bergmann and Leonidas Zervas in 1932. numberanalytics.comnih.govwikipedia.org This discovery was a landmark in peptide chemistry, as it provided a reliable method for temporary amine protection, a challenge that had previously hindered the synthesis of well-defined peptides. brieflands.com The Cbz group's introduction allowed for the prevention of racemization at the chiral center during peptide coupling reactions. brieflands.com

The protection mechanism involves the reaction of the amine's nucleophilic lone pair with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comyoutube.com This reaction forms a stable carbamate (B1207046), effectively masking the amine's reactivity. total-synthesis.com The process is typically carried out under Schotten-Baumann conditions, utilizing an aqueous carbonate base, or with an organic base in a suitable solvent. total-synthesis.com

The formation of the Cbz-protected amine proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the stable carbamate product. numberanalytics.com

A key feature of the Cbz group is its orthogonality with other commonly used protecting groups in peptide synthesis. total-synthesis.com Orthogonal protection strategies are crucial for the synthesis of complex molecules as they allow for the selective removal of one protecting group in the presence of others. fiveable.meuniurb.it The Cbz group is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.commasterorganicchemistry.comnumberanalytics.com This compatibility makes it a valuable component in complex synthetic routes where multiple protecting groups are required. total-synthesis.comfiveable.me

However, it is important to note that while generally stable to acid, the Cbz group can be cleaved under harsh acidic conditions, such as with excess hydrogen bromide (HBr). total-synthesis.com

Table 1: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Cleavage Condition | Orthogonal to |

| Cbz | Catalytic Hydrogenation | Boc, Fmoc |

| Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc |

| Fmoc | Base (e.g., Piperidine) | Cbz, Boc |

This table illustrates the different cleavage conditions for common amine protecting groups, highlighting their mutual orthogonality.

The most common and mildest method for the deprotection of the Cbz group is catalytic hydrogenation. highfine.comscientificupdate.com This reaction is typically carried out using a palladium catalyst, such as palladium on activated carbon (Pd/C), in the presence of hydrogen gas. total-synthesis.comtaylorfrancis.com The mechanism involves the hydrogenolysis of the benzylic C-O bond, which releases the unstable carbamic acid intermediate. taylorfrancis.com This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com

Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can also be employed for Cbz removal. total-synthesis.comresearchgate.net This method can be advantageous in certain situations, for instance, to avoid the use of gaseous hydrogen. organic-chemistry.org

Methodological considerations for catalytic hydrogenation include the choice of catalyst and solvent. The activity of the palladium catalyst can be influenced by the presence of other functional groups in the molecule. researchgate.net For instance, sulfur-containing compounds can poison the catalyst. chemistryviews.org

While catalytic hydrogenation is the preferred method, alternative strategies for Cbz deprotection exist and can be employed when hydrogenation is not feasible. These methods include:

Strong Acids: As mentioned, strong acids like HBr or trifluoromethanesulfonic acid (TFMSA) can cleave the Cbz group. total-synthesis.comhighfine.com

Lewis Acids: A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported for the selective deprotection of N-Cbz groups, even in the presence of other reducible groups. acs.org

Nucleophilic Cleavage: A method using 2-mercaptoethanol (B42355) and a base has been developed for the deprotection of carbamates, offering an alternative for substrates that are sensitive to standard hydrogenolysis or Lewis acid conditions. scientificupdate.comchemistryviews.org

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (B1221849) can also be used to remove the Cbz group. highfine.com

The tert-Butyl (tBu) Group for Cysteine Thiol Protection

The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating its protection during peptide synthesis. creative-peptides.com The tert-butyl (tBu) group is a widely used protecting group for the cysteine side chain. rsc.orgcreative-peptides.com

The use of the tert-butyl group for the protection of the cysteine thiol was first proposed in 1962. ucl.ac.ukresearchgate.net It has since become a valuable tool in both Boc/Benzyl (Bn) and Fmoc/tBu solid-phase peptide synthesis strategies. rsc.org The Cys(tBu) protecting group is known for its stability to a range of conditions, including oxidation by iodine and treatment with neat trifluoroacetic acid (TFA). ucl.ac.uk

Deprotection of the tBu group is typically achieved under strongly acidic conditions, such as with hydrogen fluoride (B91410) (HF) in the presence of a scavenger like anisole. ucl.ac.uk It can also be cleaved with reagents like mercury(II) acetate (B1210297) or through oxidative methods. ucl.ac.uk The stability of the tBu group under the conditions used for the removal of many other protecting groups makes it a valuable orthogonal protecting group in the synthesis of complex peptides, especially those containing multiple disulfide bonds. rsc.orgucl.ac.uk

Acid-Labile Deprotection of tert-Butyl Thiol Ethers (e.g., TFA-mediated)

The tert-butyl (tBu) group, used to protect the sulfhydryl moiety of cysteine, is classified as an acid-labile protecting group. nih.gov Its removal is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). acs.orgsigmaaldrich.com This process, often part of a "global deprotection" step at the end of a solid-phase peptide synthesis (SPPS), cleaves the tBu group and other acid-sensitive side-chain protections simultaneously with the release of the peptide from the resin support. acs.org

The mechanism of TFA-mediated deprotection involves the protonation of the sulfur atom, followed by the departure of a stable tert-butyl cation. peptide.com This carbocation is highly reactive and can lead to undesired side reactions, such as the S-alkylation of the newly deprotected cysteine thiol or other nucleophilic residues like tryptophan. acs.orgpeptide.com To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. acs.org These are reagents that can efficiently trap the liberated tert-butyl cations. peptide.com

Commonly used scavengers include:

Triisopropylsilane (B1312306) (TIS): TIS is highly effective at irreversibly quenching the tert-butyl cation by converting it to triphenylmethane. sigmaaldrich.com It can also act as a reducing agent, aiding in the removal of certain protecting groups. nih.gov

Water: Often used in small percentages (e.g., 2.5-5%) in the cleavage mixture. acs.orgsigmaaldrich.com

Thioanisole (B89551) and Dithiothreitol (DTT): These thiol-based scavengers are also effective at capturing carbocations. acs.org

The efficiency of tBu deprotection and the minimization of side products depend on several factors, including the concentration of TFA, the choice and concentration of scavengers, temperature, and the duration of the cleavage reaction. acs.org For instance, studies have shown that a two-step cleavage process or the use of a combination of scavengers like thioanisole and dimethyl sulfide (B99878) (DMS) can be beneficial in mitigating side reactions like S-tert-butylation. acs.org While the tBu group is generally removed by strong acids like TFA, it is notably stable to the milder acidic conditions used for cleaving highly acid-labile resins or other protecting groups. sigmaaldrich.compeptide.com

Table 1: Conditions for TFA-Mediated Deprotection of Cys(tBu) and Common Scavengers

| Reagent/Condition | Purpose | Typical Concentration/Ratio | Reference |

| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection reagent | 90-95% in cleavage cocktail | acs.orgsigmaaldrich.com |

| Triisopropylsilane (TIS) | Carbocation scavenger | 2.5-5% | acs.orgsigmaaldrich.com |

| Water (H₂O) | Scavenger, aids in hydrolysis | 2.5-5% | acs.orgsigmaaldrich.com |

| Thioanisole | Carbocation scavenger | 5-10% | acs.org |

| Dithiothreitol (DTT) | Scavenger, reducing agent | ~1% | acs.org |

Orthogonal Protection Strategy Employed in Cbz-(S)-tert-butyl-D-Cys

The compound this compound is a classic example of an orthogonally protected amino acid derivative. rsc.orguniurb.it The term "orthogonal" signifies that each of the two protecting groups, the Nα-Cbz and the S-tBu, can be removed by specific, non-interfering chemical methods. uniurb.itiris-biotech.de This selective removal is critical for controlling the reaction pathway in multi-step syntheses. iris-biotech.de

The Cbz group is sensitive to hydrogenolysis, while the tBu group is sensitive to strong acid. nih.govorganic-chemistry.org This difference in lability forms the basis of the orthogonal strategy:

The Cbz group can be selectively removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or with HBr in acetic acid, leaving the S-tBu group intact. nih.govsci-hub.se

The tBu group can be selectively removed with strong acid (e.g., TFA), leaving the Cbz group untouched, as Cbz is stable to these conditions. nih.govorganic-chemistry.org

This orthogonal relationship allows synthetic chemists to unmask either the amine or the thiol group at will, enabling precise control over which part of the molecule participates in a subsequent reaction. uniurb.it

Rationale for Dual N-Alpha and Side-Chain Protection

In peptide synthesis, whether in solution or on a solid phase, protecting both the alpha-amino (Nα) group and any reactive side-chain functionalities is mandatory to ensure the desired outcome. researchgate.netnih.gov

The rationale for this dual protection is twofold:

Preventing Uncontrolled Polymerization and Side Reactions: If the Nα-amino group of an incoming amino acid were not protected, it could react with the activated carboxyl group of another identical molecule, leading to self-coupling and uncontrolled polymerization. researchgate.net Similarly, the highly nucleophilic thiol side-chain of cysteine must be protected to prevent a host of side reactions, including unwanted alkylation, acylation, or oxidation to form disulfide bonds prematurely. researchgate.netresearchgate.net

Directing the Reaction Sequence: Protecting groups act as temporary masks, directing the chemistry to occur only at the desired locations. acs.org During peptide bond formation, the carboxyl group of one amino acid is activated. Nα-protection on this amino acid ensures that its amino group does not react, while its activated carboxyl group reacts exclusively with the deprotected Nα-amino group of the growing peptide chain. nih.gov Side-chain protection ensures that the functional group (in this case, the thiol) does not interfere with the coupling reaction. peptide.com

The choice of the Cbz and tBu groups in this compound provides a robust combination for solution-phase synthesis and for the creation of specific peptide fragments, offering a reliable orthogonal system. nih.govresearchgate.net

Sequential and Selective Deprotection Capabilities

The orthogonal nature of the Cbz and S-tBu protecting groups in this compound provides chemists with the flexibility to perform sequential and selective deprotection steps. acs.orguniurb.it This capability is crucial for advanced synthetic applications.

Scenario 1: Selective N-terminal Deprotection The Cbz group can be removed while the S-tBu group remains in place. This is typically achieved by catalytic hydrogenation. nih.gov This unmasks the α-amino group, making it available for peptide bond formation (chain elongation) or other N-terminal modifications, while the cysteine side-chain remains protected and non-reactive.

Reaction: this compound + H₂/Pd-C → H-D-Cys(tBu)-OH + Toluene (B28343) + CO₂

Scenario 2: Selective Side-Chain Deprotection Conversely, the S-tBu group can be removed while the N-terminal Cbz group remains intact. This is accomplished using a strong acid like TFA. acs.orgorganic-chemistry.org This exposes the free thiol group, which can then be used for specific side-chain modifications, such as conjugation to another molecule, alkylation, or, more commonly, the formation of a specific disulfide bond with another deprotected cysteine residue. The N-terminus remains protected, preventing it from participating in undesired reactions.

Reaction: this compound + TFA → Cbz-D-Cys-OH + Isobutylene

This ability to selectively and sequentially deprotect the two key functional groups of the cysteine derivative is a powerful tool, enabling the construction of complex peptides with precisely controlled architectures. acs.orguniurb.it

Cbz S Tert Butyl D Cys in Advanced Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

While the Cbz group is traditionally associated with solution-phase synthesis, Cbz-(S)-tert-butyl-D-Cys can be effectively utilized within the framework of modern Solid-Phase Peptide Synthesis (SPPS), particularly in the widely adopted Fmoc/tBu strategy. peptide.comnih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.compeptide.com This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. peptide.comlsu.edu

The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on an orthogonal protection scheme. peptide.comnih.gov In this approach, the temporary N-α-amino protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed by treatment with a piperidine (B6355638) solution. iris-biotech.deseplite.com Permanent side-chain protecting groups are acid-labile, most commonly based on the tert-butyl (tBu) moiety, and are removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.deseplite.com

The protecting groups of this compound exhibit excellent compatibility with this orthogonal scheme, making it a suitable building block for specific applications, such as N-terminal capping of a peptide chain.

S-tert-butyl (tBu) Group: The thiol group of the D-cysteine side chain is protected by a tBu group. This group is stable to the basic conditions (piperidine) used for Fmoc deprotection but is readily cleaved by the final TFA treatment. peptide.comsigmaaldrich.com This makes it perfectly compatible with the standard side-chain protection strategy.

N-Carbobenzoxy (Cbz) Group: The Cbz group is stable to the mild basic conditions of Fmoc removal. biosynth.com Furthermore, it is generally stable to the strong acid conditions of the final TFA cleavage cocktail used to deprotect tBu-based side-chain groups and release the peptide from the resin. researchgate.netresearchgate.net

This dual stability allows this compound to be coupled as the final amino acid in an Fmoc-SPPS sequence. After its coupling, the synthesis is complete, and the final peptide can be cleaved from the resin with its N-terminus permanently protected by the Cbz group, while all other tBu-based side-chain protectors are removed.

| Protecting Group | Typical Use | Cleavage Condition | Stability to Piperidine | Stability to TFA |

|---|---|---|---|---|

| Fmoc | N-α-amino (temporary) | 20% Piperidine in DMF | Labile | Stable |

| tBu | Side-chain (permanent) | ~95% TFA | Stable | Labile |

| Cbz | N-α-amino (permanent) | H₂/Pd or HBr/AcOH | Stable | Generally Stable |

The incorporation of cysteine residues, whether L- or D-isomers, requires careful consideration to avoid common side reactions that can compromise the purity and yield of the final peptide.

Racemization: Cysteine derivatives are particularly susceptible to racemization (epimerization) at the α-carbon during the carboxyl group activation and coupling steps. sigmaaldrich.comrsc.org This is especially problematic when using base-mediated coupling reagents like HBTU in the presence of N,N-diisopropylethylamine (DIEA). sigmaaldrich.comnih.gov Since this compound is a D-amino acid, racemization would lead to the undesired L-cysteine diastereomer. Several strategies can be employed to minimize this side reaction:

Choice of Coupling Reagent: Using carbodiimide-based activators such as N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is known to reduce racemization compared to phosphonium (B103445) or uronium salt reagents. sigmaaldrich.com

Avoiding Pre-activation: Standard protocols often involve a pre-activation step where the amino acid is mixed with the coupling reagent and a base before being added to the resin. For cysteine derivatives, adding the reagents separately to the resin without a pre-activation period can significantly reduce the extent of racemization. nih.govacs.org

Use of Weaker Bases: Replacing a strong, sterically hindered base like DIEA with a weaker base such as 2,4,6-trimethylpyridine (B116444) (collidine) has been shown to suppress racemization. acs.orgnih.gov

| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |

|---|---|---|

| Coupling Reagent | HBTU/HATU | DIC/HOBt or DIC/Oxyma |

| Base | DIEA | 2,4,6-Trimethylpyridine (Collidine) |

| Activation | 5-minute pre-activation | No pre-activation |

| Temperature | Elevated (Microwave) | Room Temperature |

Piperidine Adduct Formation: When a peptide sequence contains a C-terminal cysteine, a common side reaction during Fmoc-SPPS is the formation of a 3-(1-piperidinyl)alanine adduct. rsc.orgpeptide.com This occurs through a base-catalyzed β-elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate, which is then attacked by piperidine from the deprotection solution. iris-biotech.de The use of sterically bulky side-chain protecting groups, such as Trityl (Trt), is known to minimize this reaction. peptide.comiris-biotech.de The S-tert-butyl group on this compound is also sterically demanding and can similarly help to reduce the rate of this unwanted side reaction.

Application in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), also known as classical synthesis, predates solid-phase methods and remains a valuable technique, especially for large-scale production or for sequences that are difficult to assemble on a solid support. libretexts.orgnih.gov In this approach, all reactions, including coupling and deprotection, are carried out in a suitable solvent, and intermediates are isolated and purified at each step. researchgate.net The Cbz protecting group is a foundational tool in solution-phase synthesis, making this compound well-suited for these methods. peptide.comnih.gov

For the synthesis of long peptides, a convergent strategy known as fragment condensation is often employed. nih.gov In this method, smaller protected peptide fragments (typically 3-10 amino acids in length) are synthesized independently and then coupled together in solution to form the final, larger peptide. researchgate.net

This compound can be incorporated into a peptide fragment, which can then be used in a subsequent condensation step. For instance, a dipeptide fragment like Cbz-(S-tBu)-D-Cys-Gly-OH could be synthesized and then coupled to the N-terminus of another peptide fragment. A major challenge in fragment condensation is the risk of significant racemization of the C-terminal amino acid of the activated fragment. peptide.com This risk is minimized if the C-terminal residue of the fragment is glycine (B1666218) or proline.

Stepwise elongation is the most fundamental approach in solution-phase synthesis, where amino acids are added one at a time to the growing peptide chain. researchgate.net The synthesis proceeds by coupling an N-α-protected amino acid to the free N-terminus of the growing peptide, followed by the deprotection of the newly incorporated residue to prepare for the next coupling cycle.

This compound is an ideal building block for this method. The Cbz group provides robust N-terminal protection during the coupling reaction. After coupling, the Cbz group can be selectively removed via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a common deprotection method in solution-phase synthesis that does not affect the acid-labile S-tert-butyl group, thereby maintaining orthogonal protection. biosynth.com

Strategies for D-Amino Acid Incorporation

The incorporation of a D-amino acid like D-cysteine using a protected building block such as this compound follows the same fundamental chemical principles as the incorporation of its L-enantiomer. In chemical synthesis, the stereochemistry of the starting material dictates the stereochemistry in the final peptide, provided that epimerization is controlled.

The strategy for incorporating this compound is simply to introduce it at the desired position in the peptide sequence using the established coupling protocols of either solid-phase or solution-phase synthesis. The primary considerations are the same as for any other amino acid: ensuring efficient coupling and minimizing potential side reactions, particularly the racemization of the activated carboxyl group as detailed in section 4.1.2. The use of D-amino acids is a powerful tool in medicinal chemistry to increase peptide resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid sequences, thereby extending the peptide's in vivo half-life.

Ribosomal and Non-Ribosomal Incorporation Pathways (academic context)

The biosynthesis of peptides in nature occurs through two primary pathways: ribosomal and non-ribosomal synthesis. While ribosomal protein synthesis is strictly limited to the 20-22 proteinogenic L-amino acids, non-ribosomal peptide synthetases (NRPSs) exhibit a much broader substrate tolerance, allowing for the incorporation of a vast array of non-proteinogenic amino acids, including D-amino acids like D-cysteine. nih.govwikipedia.org

NRPSs are large, modular enzymes that act as an assembly line for peptide synthesis. nih.gov Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The incorporation of D-amino acids can occur through two main mechanisms within the NRPS machinery:

Direct incorporation: Some adenylation (A) domains of NRPSs are specific for D-amino acids, directly selecting them from the cellular pool. uni-marburg.de

Epimerization: More commonly, an L-amino acid is first activated by the A-domain and then converted to its D-enantiomer by an epimerization (E) domain within the same module before condensation into the growing peptide chain. nih.gov

In an academic and synthetic context, the use of pre-synthesized this compound circumvents the complexities of enzymatic pathways, providing a direct route to the inclusion of D-cysteine into a peptide sequence through chemical synthesis. This approach offers precise control over the stereochemistry at the α-carbon.

| Pathway | Substrate Specificity | Mechanism of D-Amino Acid Incorporation | Role of this compound |

| Ribosomal Synthesis | Strictly L-amino acids | Not applicable | Not directly incorporated |

| Non-Ribosomal Synthesis | Broad (L- and D-amino acids, fatty acids, etc.) | Direct incorporation by specific A-domains or epimerization by E-domains | A synthetic building block that bypasses the need for enzymatic incorporation of D-Cys |

Stereochemical Control and Diastereomeric Purity in Coupling Reactions

Maintaining the stereochemical integrity of the α-carbon is paramount during peptide synthesis to ensure the desired biological activity of the final peptide. The use of D-amino acids like this compound introduces a chiral center that must be preserved throughout the coupling steps. The Cbz protecting group is known to suppress racemization during peptide bond formation, a significant advantage in maintaining stereochemical purity. extremepeptides.com

However, cysteine residues, in general, are more susceptible to racemization compared to other amino acids, especially when activated for coupling. peptide.com The presence of the sulfur atom in the side chain can influence the acidity of the α-proton, making it more prone to abstraction under basic conditions, which can lead to epimerization.

Several factors can influence the degree of racemization during the coupling of this compound:

Coupling Reagents: The choice of coupling reagent can significantly impact the extent of racemization. Reagents that generate highly activated intermediates can increase the risk of epimerization. nih.gov

Base: The type and amount of base used during coupling are critical. Strong, sterically hindered bases are often preferred to minimize α-proton abstraction. researchgate.net

Solvent: The polarity of the solvent can influence the rate of racemization. u-tokyo.ac.jp

Temperature: Lower reaction temperatures generally favor the preservation of stereochemical integrity. u-tokyo.ac.jp

Careful optimization of these reaction conditions is essential to ensure high diastereomeric purity of the final peptide containing the D-cysteine residue.

| Factor | Influence on Stereochemical Control | Recommended Practice for this compound |

| Coupling Reagent | Highly activating reagents can increase racemization risk. | Use of reagents known for low racemization potential, such as those forming HOBt or HOAt esters. peptide.com |

| Base | Strong bases can promote α-proton abstraction and epimerization. | Employ sterically hindered, non-nucleophilic bases in stoichiometric amounts. researchgate.net |

| Solvent | Polar solvents can sometimes increase the rate of racemization. | Aprotic solvents of moderate polarity are generally preferred. u-tokyo.ac.jp |

| Temperature | Higher temperatures can accelerate racemization. | Perform coupling reactions at or below room temperature. u-tokyo.ac.jp |

Challenges and Refinements in Cysteine-Containing Peptide Synthesis

The unique reactivity of the cysteine thiol group presents several challenges during peptide synthesis, which are pertinent even when using the protected derivative this compound.

Avoiding Thiol Oxidation and Undesired Alkylation

The primary role of the S-tert-butyl protecting group is to prevent the highly nucleophilic thiol group from engaging in unwanted side reactions. The two main concerns are oxidation and alkylation.

Thiol Oxidation: Unprotected cysteine thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds, either intramolecularly or intermolecularly. While disulfide bonds are often a desired feature in the final peptide, their uncontrolled formation during synthesis can lead to a mixture of products that are difficult to separate. The S-tert-butyl group is stable under typical peptide synthesis conditions and effectively prevents such premature oxidation. rsc.org

Undesired Alkylation: The nucleophilic thiol group can react with various electrophiles present in the reaction mixture. A common side reaction, particularly during the final cleavage and deprotection step with trifluoroacetic acid (TFA), is the S-alkylation of the deprotected cysteine by carbocations generated from other protecting groups (e.g., tert-butyl groups from other residues). The S-tert-butyl protecting group itself is generally stable to TFA, but upon its removal under specific conditions, the free thiol can be susceptible to re-alkylation if scavengers are not used effectively. rsc.org

Strategies to mitigate these challenges include:

Use of Scavengers: During the final cleavage of the peptide from the resin and removal of other protecting groups, a cocktail of scavengers is typically used to trap reactive electrophiles and prevent side reactions.

Orthogonal Protection Strategies: In syntheses requiring multiple disulfide bonds, a combination of different thiol protecting groups with orthogonal deprotection conditions is employed to allow for the selective formation of each disulfide bridge. rsc.org

Prevention of Racemization at the α-Carbon Stereocenter

As mentioned in section 4.3.2, maintaining the stereochemical integrity of the D-cysteine residue is a critical challenge. Racemization at the α-carbon can occur at two key stages: during the coupling of the this compound to the growing peptide chain, and during the activation of the C-terminal amino acid of the peptide chain for the subsequent coupling. nih.govnih.gov

Cysteine residues are particularly prone to racemization through two mechanisms:

Oxazolone (B7731731) Formation: The activated carboxyl group can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be easily abstracted, leading to a planar, achiral intermediate that can be reprotonated from either face, resulting in racemization. nih.gov

Direct Enolization: Under basic conditions, the α-proton can be directly abstracted to form an enolate, which can then be reprotonated to give a mixture of stereoisomers. nih.gov

The Cbz protecting group is known to be effective in suppressing racemization via the oxazolone pathway. extremepeptides.com However, the risk of direct enolization, especially with the use of strong bases, remains a concern for cysteine derivatives.

Refined strategies to minimize racemization include:

Additive-based Coupling: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction can suppress racemization by forming active esters that are less prone to oxazolone formation. peptide.com

In Situ Neutralization: In solid-phase peptide synthesis (SPPS), protocols that maintain a neutral or slightly acidic environment during coupling can reduce the risk of base-catalyzed racemization.

Careful Selection of Coupling Conditions: As detailed in the table in section 4.3.2, meticulous control over the choice of coupling reagents, base, solvent, and temperature is crucial for preventing epimerization. peptide.comresearchgate.netu-tokyo.ac.jp

By employing these refined strategies, the stereochemical purity of peptides containing this compound can be maintained, allowing for the successful synthesis of complex and biologically active peptides.

Biomolecular Research Applications of Cbz S Tert Butyl D Cys As a Building Block

Regioselective Disulfide Bond Formation in Complex Peptides

Disulfide bonds are critical covalent linkages that stabilize the tertiary structure of many biologically active peptides and proteins, including hormones, toxins, and growth factors. nih.govmdpi.com For peptides containing multiple cysteine residues, ensuring the correct pairing of cysteines—a process known as regioselective disulfide bond formation—is a significant synthetic challenge. rsc.org Incorrect pairings can lead to misfolded, inactive, or biologically distinct isomers. mdpi.com The use of Cys(S-tert-butyl) derivatives is a key strategy to orchestrate the precise and sequential formation of multiple disulfide bridges.

Synthesis of Multi-Disulfide Bridged Peptides

The synthesis of peptides with two, three, or even more disulfide bonds requires a sophisticated approach to differentiate the cysteine thiols. eurogentec.combiotage.com The tert-butyl group of Cbz-(S)-tert-butyl-D-Cys serves as a robust protecting group for the cysteine thiol, preventing its oxidation while other disulfide bonds are being formed. nih.gov This strategy is fundamental to the synthesis of complex disulfide-rich peptides like conotoxins, which are small neurotoxic peptides with high disulfide connectivity. nih.gov

Recent research has highlighted novel methods for the on-resin formation of disulfide bonds involving S-tBu protected cysteine residues. A conceptually new and operationally simple method uses acid-activated N-chlorosuccinimide (NCS) for disulfide assembly. nih.govfigshare.com In this process, S-tBu Cys acts as an orthogonal building block, where treatment with 2% trifluoroacetic acid (TFA)-activated NCS leads to rapid (approximately 15 minutes) and clean formation of the disulfide product. nih.govfigshare.com This method can be combined with other disulfide formation protocols in a stepwise fashion to create multiple regioselective cross-links in complex peptides. nih.gov For instance, a peptide containing both S-Trityl (Trt) and S-tBu protected cysteines can first be treated with iodine (I2) to form a disulfide bond between the Trt-protected residues, followed by treatment with NCS/TFA to form a second, distinct disulfide bond from the tBu-protected residues. nih.gov

Orthogonal Protection Schemes for Controlled Disulfide Connectivity

The success of multi-disulfide peptide synthesis hinges on the concept of orthogonal protection. This strategy employs a set of protecting groups for cysteine thiols that can be removed under different, specific chemical conditions without affecting the others. nih.govresearchgate.net The S-tert-butyl (tBu) group is a classic and valuable member of this toolkit due to its distinct stability profile. nih.govpeptide.com

The tBu group is notably stable under the standard acidic conditions of trifluoroacetic acid (TFA) used for peptide cleavage from the resin in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govpeptide.com It is also resistant to the oxidative conditions used to remove other common cysteine protecting groups, such as the S-acetamidomethyl (Acm) group, which is cleaved by iodine. nih.govpeptide.com This orthogonality allows chemists to form an Acm-Acm disulfide bond first, and then subsequently form a tBu-tBu disulfide bond in a separate step.

A typical orthogonal protection scheme for a three-disulfide-bond peptide might involve Cys(Trt), Cys(Acm), and Cys(tBu). The Trt groups can be removed under mild acidic conditions, the Acm groups with iodine, and the tBu groups with stronger reagents, allowing for the controlled, stepwise formation of each disulfide bridge. nih.govnih.gov The development of new reagents, such as acid-activated NCS, further expands the utility of the tBu group by providing milder and more efficient conditions for its removal and concomitant disulfide bond formation. nih.govfigshare.com

| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal To |

|---|---|---|---|

| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), Iodine (I₂) | Acm, tBu (under specific conditions) |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (B1210297), Silver(I) salts | Trt, tBu |

| tert-Butyl | tBu | PhS(O)Ph/CH₃SiCl₃ in TFA; Acid-activated NCS | Trt, Acm |

| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF) | Acm, Trt |

Peptide Ligation Techniques Utilizing Cysteine

Chemical ligation refers to the methods used to covalently link two or more unprotected peptide segments, enabling the synthesis of proteins larger than what is typically achievable through standard SPPS (usually around 50 amino acids). rsc.orgchimia.ch Cysteine, with its unique nucleophilic thiol side chain, is central to the most prominent of these techniques. This compound is used as a precursor building block in the synthesis of the peptide fragments that will subsequently undergo ligation.

Native Chemical Ligation (NCL) and its Variants

Native Chemical Ligation (NCL) is a powerful and widely used technique for protein synthesis. nih.govwikipedia.org The reaction occurs between two unprotected peptide fragments in an aqueous solution at neutral pH. wikipedia.orgtaylorandfrancis.com One fragment must possess a C-terminal thioester, while the other must have an N-terminal cysteine residue. rsc.orgnih.gov

The mechanism proceeds via a chemoselective transthioesterification, where the thiol of the N-terminal cysteine attacks the C-terminal thioester of the other peptide. chimia.chwikipedia.org This forms a new thioester-linked intermediate, which then undergoes a rapid, spontaneous, and irreversible intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site. wikipedia.orgscispace.com The remarkable specificity of NCL allows for the reaction to proceed efficiently even in the presence of internal, side-chain protected cysteine residues. nih.gov

In this context, this compound is used during the SPPS of the fragment that requires an N-terminal cysteine. The S-tBu group protects the thiol side chain during chain assembly and purification. Following synthesis, all protecting groups, including the S-tBu group, are removed to liberate the free peptide with the required N-terminal cysteine, making it ready for the NCL reaction. nih.gov A significant variant of NCL involves the subsequent desulfurization of the cysteine residue at the ligation junction to an alanine (B10760859) residue, greatly expanding the potential ligation sites within a target protein. scispace.comnih.gov

Thiol-Based Chemoselective Ligation Strategies

Beyond NCL, the cysteine thiol enables other chemoselective ligation strategies. These methods leverage the unique reactivity of the thiol group to form specific linkages between peptide fragments or to conjugate peptides to other molecules. researchgate.net

One such strategy is the "prior thiol-capture" method. In this approach, the initial reaction is the formation of a disulfide bond between a thiol on one peptide fragment and an activated thiol on the other. ethz.ch This brings the two fragments into close proximity, facilitating a subsequent intramolecular acyl transfer to form a stable amide bond, after which the initial disulfide linkage is reduced and removed. ethz.ch

Thiol-disulfide exchange is another fundamental reaction used for conjugation. researchgate.net A thiol-containing peptide can react with an activated disulfide, such as a pyridyl disulfide, on another molecule to form a new, stable disulfide bond. This is a common strategy for attaching reporter tags, imaging agents, or other functional moieties to a specific cysteine residue within a peptide. The S-tBu protecting group is essential for synthesizing the peptide precursor, ensuring that the target thiol remains unreacted until it is deprotected for the specific conjugation reaction. researchgate.net

Incorporation into Conformationally Constrained Peptide Structures

Introducing conformational constraints into a peptide is a key strategy in medicinal chemistry to enhance its biological activity, selectivity, proteolytic stability, and bioavailability. mdpi.comrochester.edu this compound contributes to this goal in two significant ways: through the formation of cyclic structures via disulfide bonds and through the stereochemical influence of its D-chiral center.

The most direct way to constrain a peptide's flexibility is through cyclization. mdpi.com By incorporating two Cys(S-tBu) residues into a peptide sequence during synthesis, a disulfide bridge can be formed between them after deprotection. This head-to-side-chain or side-chain-to-side-chain cyclization dramatically reduces the number of accessible conformations compared to the linear counterpart. mdpi.comrochester.edu The regioselective formation of such bridges, as discussed in section 5.1, is crucial for creating well-defined cyclic and bicyclic peptide structures.

Cyclic Peptides and Peptidomimetics

The synthesis of cyclic peptides and peptidomimetics often employs building blocks that can induce turns and stable secondary structures. The incorporation of a D-amino acid like this compound can promote the formation of beta-turns and gamma-turns, which are crucial for creating constrained cyclic architectures. This conformational restriction is a key strategy for enhancing the biological activity, selectivity, and metabolic stability of peptides.

The tert-butyl group protecting the sulfhydryl moiety of the D-cysteine is stable under the conditions typically used for Fmoc-based solid-phase peptide synthesis (SPPS) but can be removed under specific acidic conditions. This allows for the selective deprotection and subsequent formation of disulfide bridges, a common method for peptide cyclization. The resulting disulfide bond provides a covalent linkage that locks the peptide into a more rigid conformation.

| Application | Role of this compound | Resulting Structure |

| Cyclic Peptide Synthesis | Introduction of a D-amino acid to induce turns. The protected thiol allows for controlled disulfide bond formation after synthesis. | Conformationally constrained cyclic peptides with enhanced biological properties. |

| Peptidomimetic Design | Serves as a scaffold to mimic peptide secondary structures. The D-configuration influences backbone topology. | Non-natural peptide-like molecules with improved stability and bioavailability. |

Detailed research findings have demonstrated that the strategic placement of D-cysteine residues is critical for achieving the desired cyclization efficiency and final conformation. The use of protected D-cysteine derivatives like this compound ensures that the thiol group remains unreactive until the desired cyclization step, preventing premature oxidation or unwanted side reactions.

Structural and Conformational Studies

By replacing a naturally occurring L-cysteine with its D-enantiomer, researchers can systematically alter the peptide backbone and observe the resulting changes in conformation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD). These studies provide insights into the bioactive conformation of a peptide and can guide the design of more potent and selective analogs.

Key Findings from Conformational Studies:

| Technique | Observation | Implication |

| NMR Spectroscopy | Changes in chemical shifts and nuclear Overhauser effects (NOEs) upon incorporation of D-cysteine. | Alteration of local backbone dihedral angles and global folding of the peptide. |

| Circular Dichroism | Shifts in the CD spectra, indicating changes in secondary structure content (e.g., alpha-helix, beta-sheet). | The D-amino acid can disrupt or stabilize specific secondary structural motifs. |

These structural and conformational studies are essential for understanding the molecular basis of peptide-receptor interactions and for the rational design of peptidomimetics with improved pharmacological properties.

Preparation of Advanced Bioconjugates and Modified Biomolecules

The unique reactivity of the cysteine thiol group makes it a prime target for chemical modification. This compound, after deprotection of the tert-butyl group, provides a reactive handle for the site-specific attachment of various molecular probes, labels, and drug molecules.

Site-Specific Modification of Peptides and Proteins (academic context)

In an academic research setting, the ability to introduce a unique reactive site into a peptide or protein is crucial for a wide range of studies. By incorporating this compound at a specific position using solid-phase peptide synthesis or protein expression systems, a unique D-cysteine residue can be introduced. Following the removal of the protecting groups, the free thiol of the D-cysteine can be selectively targeted for modification.

This site-specific modification allows for the attachment of:

Fluorescent dyes: for studying protein localization and dynamics.

Biotin tags: for affinity purification and detection.

Cross-linking agents: to probe protein-protein interactions.

Polyethylene glycol (PEG) chains: to improve the pharmacokinetic properties of therapeutic peptides.

The use of a D-cysteine residue can offer advantages over the natural L-cysteine, as it may be less susceptible to enzymatic degradation and its unique stereochemistry can influence the local environment of the attached molecule.

Exploration of Unnatural Amino Acid Mutagenesis

Unnatural amino acid mutagenesis is a powerful technique that allows for the incorporation of amino acids with novel chemical properties into proteins. While the direct ribosomal incorporation of this compound is not a standard procedure, the principles of this field are relevant to its use in creating modified proteins.

In a semi-synthetic approach, a protein fragment containing a D-cysteine residue, synthesized using this compound, can be ligated to a recombinantly expressed protein segment. This method, known as expressed protein ligation (EPL), enables the creation of larger proteins containing site-specifically incorporated unnatural amino acids.

The introduction of a D-cysteine residue can be used to:

Probe enzyme mechanisms: by altering the stereochemistry of a catalytic residue.

Engineer proteins with enhanced stability: by introducing conformational constraints.

Create novel protein-based materials: with unique structural and functional properties.

The exploration of unnatural amino acid mutagenesis, including the incorporation of D-amino acids, continues to expand the toolkit of protein engineers, enabling the design of proteins with functions beyond those found in nature.

Mechanistic Investigations and Advanced Studies

Mechanistic Understanding of Cbz Deprotection

The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines, prized for its stability under a range of conditions and its susceptibility to specific deprotection methods. The primary mechanisms for its removal are catalytic hydrogenation and nucleophilic attack.

Role of Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is the most common method for the cleavage of the Cbz group. The process is a form of hydrogenolysis, where a chemical bond is cleaved by the addition of hydrogen (H₂). The mechanism proceeds via a two-step sequence. rsc.orgthieme-connect.de

First, in the presence of a metal catalyst, typically Palladium on carbon (Pd/C), the benzyl (B1604629) C-O bond is cleaved by hydrogen. This step involves the reduction of the benzylic carbon, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. thieme-connect.de The second step is the spontaneous and rapid decomposition of this carbamic acid, which breaks down to release the free amine and carbon dioxide gas. rsc.org This decarboxylation is highly favored thermodynamically and drives the reaction to completion. thieme-connect.de

The efficiency of this process is influenced by the choice of catalyst and the reaction conditions, including the hydrogen source. While gaseous H₂ is standard, transfer hydrogenation using donors like ammonium (B1175870) formate (B1220265) (HCONH₄) can also be employed. nih.gov

| Catalyst System | Hydrogen Source | Typical Solvent | Key Characteristics |

| Palladium on Carbon (Pd/C) | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Standard, highly efficient catalyst for Cbz hydrogenolysis. rsc.org |

| Palladium(II) acetate/Charcoal | H₂ (gas) | Methanol | In-situ preparation of an active Pd/C catalyst. acs.org |

| Palladium on Carbon (Pd/C) | Ammonium Formate (HCONH₄) | Methanol | A common transfer hydrogenation method, avoiding the need for pressurized H₂ gas. nih.gov |

| Triethylsilane/Pd-C | Triethylsilane (in-situ H₂ generation) | Various | Provides mild, neutral conditions for hydrogenolysis. acs.org |

This table summarizes common catalyst systems for the hydrogenolytic deprotection of the Cbz group.

Understanding Nucleophilic Deprotection Pathways

An alternative to hydrogenolysis, particularly for substrates containing functionalities sensitive to reduction (e.g., alkynes or other reducible groups), is nucleophilic deprotection. This pathway offers orthogonal cleavage conditions. A notable method involves the use of 2-mercaptoethanol (B42355) in the presence of a base, such as potassium phosphate, in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). orgsyn.orgresearchgate.net

Computational and experimental studies suggest this reaction proceeds via a direct Sₙ2 mechanism. researchgate.net The thiolate anion, generated from 2-mercaptoethanol by the base, acts as the nucleophile. It attacks the benzylic carbon of the Cbz group, displacing the carbamate (B1207046) as the leaving group. This process avoids the use of heavy metals or harsh acidic/reductive conditions, thereby enhancing functional group tolerance. orgsyn.orgresearchgate.net

Mechanistic Insights into tert-Butyl Thiol Deprotection

The S-tert-butyl group is a robust protecting group for the thiol side chain of cysteine, resistant to many reagents but removable under specific acidic conditions or with certain electrophilic reagents.

Acidolysis Mechanisms and Scavenger Effects

The standard method for cleaving the S-tert-butyl group is acidolysis, typically using a strong acid like trifluoroacetic acid (TFA). The mechanism is analogous to an Sₙ1 reaction. youtube.comrsc.org The sulfur atom is first protonated by the strong acid, converting the thiol ether into a good leaving group. The subsequent cleavage of the carbon-sulfur bond generates a highly stable tert-butyl cation and the free thiol of the cysteine residue. researchgate.net

A significant challenge during acidolysis is the reactivity of the liberated tert-butyl cation. This powerful electrophile can react with nucleophilic residues in the peptide, particularly the thiol of the deprotected cysteine itself, leading to irreversible S-tert-butylation. researchgate.netsigmaaldrich.com It can also form t-butyl trifluoroacetate, which is another potent alkylating agent. google.comnih.gov

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are compounds designed to efficiently trap the tert-butyl cations. acs.org Common scavengers include triisopropylsilane (B1312306) (TIS), which reduces the cation to isobutane, and water, which quenches it to form tert-butanol. Thioethers like thioanisole (B89551) are also highly effective. sigmaaldrich.com The choice and concentration of scavengers are critical for achieving a high yield of the desired deprotected product.

| Scavenger Cocktail (in TFA) | Relative % of S-t-butylation | Efficacy |

| TIS / H₂O | 21.0% | Baseline |

| DMS / TIS / H₂O | 10.3% | High |

| Thioanisole / TIS / H₂O | 9.0% | Very High |

| DTT / TIS / H₂O | 16.5% | Moderate |

| 1,4-BDMT / TIS / H₂O | 13.9% | Moderate-High |

Data adapted from studies on scavenger effectiveness in suppressing Cys S-tert-butylation during TFA cleavage. sigmaaldrich.com Lower percentages indicate higher scavenger efficacy. TIS: Triisopropylsilane, DMS: Dimethyl sulfide (B99878), DTT: Dithiothreitol, 1,4-BDMT: 1,4-Benzenedimethanethiol.

Cleavage by Specific Reagents (e.g., NpsCl)

The S-tert-butyl group can also be removed using electrophilic reagents, such as 2-nitrophenylsulfenyl chloride (NpsCl). thieme-connect.deresearchgate.net The general procedure involves dissolving the S-tert-butyl protected cysteine derivative in a solvent like acetic acid and treating it with one equivalent of NpsCl. thieme-connect.de

The mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic sulfur atom of NpsCl. This forms a sulfonium (B1226848) ion intermediate. This intermediate is unstable and fragments, cleaving the S-tert-butyl bond to release the tert-butyl cation and forming an S-(2-nitrophenylsulfenyl)cysteine mixed disulfide (Cys-S-Nps). The tert-butyl cation is subsequently quenched by the solvent. While effective, this method has drawbacks; NpsCl is highly reactive, sensitive to moisture, and can lead to side reactions with other residues like tryptophan, which has limited its widespread use. nih.gov

Studies on Side Reaction Pathways Associated with Protecting Groups

The protecting groups on Cbz-(S)-tert-butyl-D-Cys, while essential for directing the chemical reactions, can also participate in or facilitate undesired side reactions.

Formation of Undesired By-products (e.g., 3-(1-piperidinyl)alanine adducts)

A significant side reaction, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS), is the formation of 3-(1-piperidinyl)alanine adducts at C-terminal cysteine positions. peptide.comrsc.org This occurs through a two-step process:

β-Elimination: The process is initiated by a base-catalyzed elimination of the protected sulfhydryl group (S-tert-butyl). peptide.com The base, typically piperidine (B6355638) used for Fmoc deprotection, abstracts the α-proton, and the S-tert-butylthiolate is eliminated, resulting in the formation of a highly reactive dehydroalanine (B155165) (Dha) intermediate. peptide.comwikipedia.org The S-tert-butyl (StBu) protecting group is considered one of the worst in this regard, making this compound particularly susceptible to this side reaction. scite.ai

Michael Addition: The newly formed electrophilic dehydroalanine residue then undergoes a conjugate (Michael) addition reaction with a nucleophile present in the reaction mixture. wikipedia.org In Fmoc-SPPS, the piperidine used for deprotection is present in high concentration and acts as the nucleophile, adding to the β-carbon of the dehydroalanine to form the undesired 3-(1-piperidinyl)alanine adduct. peptide.com This results in a modification of the peptide with a mass increase of 85 Da (the mass of piperidine).

Strategies to minimize this side reaction include using more sterically bulky S-protecting groups like the trityl (Trt) group, which can hinder the initial β-elimination step. peptide.com Additionally, using alternative, less nucleophilic bases for Fmoc deprotection can also mitigate the formation of the adduct.

Aspartimide Formation and its Mitigation

Aspartimide formation is a base-catalyzed intramolecular cyclization. The nitrogen atom of the peptide bond C-terminal to the aspartic acid residue attacks the side-chain carbonyl of the aspartate, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This is particularly problematic in Fmoc-SPPS, where repeated treatments with piperidine promote this reaction. iris-biotech.de The formation of the aspartimide is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being especially prone to this side reaction. iris-biotech.deiris-biotech.de

The consequences of aspartimide formation are severe:

The aspartimide intermediate can be opened by nucleophiles (like piperidine or water), leading to a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group. iris-biotech.de

The α-carbon of the aspartimide is highly susceptible to epimerization, leading to a loss of stereochemical purity. nih.goviris-biotech.de

Mitigation Strategies: Several strategies have been developed to suppress aspartimide formation:

Bulky Side-Chain Protection: Using sterically hindered protecting groups on the aspartic acid side chain, such as trialkylmethyl esters, can physically block the intramolecular cyclization. nih.goviris-biotech.de

Backbone Protection: Incorporating a temporary protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the amide nitrogen of the residue following the aspartic acid can prevent the nucleophilic attack required for ring formation. nih.govbiotage.com

Modified Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can reduce the basicity and lower the rate of aspartimide formation. nih.govbiotage.com Using weaker bases like piperazine (B1678402) for Fmoc removal is also an effective strategy. biotage.com

The following table outlines common by-products and mitigation approaches.

Table 2: Common Side Reactions and Mitigation Strategies| Side Reaction | Causal Factors | Resulting By-product | Mitigation Strategies |

|---|---|---|---|

| Racemization | Strong base, pre-activation, polar solvents nih.gov | D/L mixture of the cysteine residue | Use weaker bases, no pre-activation, less polar solvents, 2-chlorotrityl resin nih.govnih.gov |

| 3-(1-piperidinyl)alanine Formation | Base-catalyzed β-elimination of S-tBu group, followed by Michael addition of piperidine peptide.comscite.ai | Peptide with a piperidinylalanine residue | Use bulkier S-protecting groups (e.g., Trt), alternative non-nucleophilic bases peptide.com |

| Aspartimide Formation | Base-catalyzed cyclization of a neighboring Asp residue (especially Asp-Gly) iris-biotech.deiris-biotech.de | α- and β-peptides, epimerized products, piperidide adducts iris-biotech.de | Use bulky Asp side-chain protection, backbone protection (Dmb/Hmb), modified deprotection conditions (add HOBt) nih.govnih.govbiotage.com |

Future Directions in Chemical Synthesis Research with Protected D Cysteine Building Blocks

Development of Novel Protecting Group Methodologies

The strategic protection of the thiol group in cysteine is a cornerstone of modern peptide and protein chemistry, preventing undesirable side reactions such as oxidation and alkylation during synthesis. rsc.org The development of novel protecting groups for D-cysteine is driven by the need for enhanced orthogonality, milder deprotection conditions, and compatibility with increasingly complex synthetic targets. rsc.orgresearchgate.net Researchers are continuously exploring new chemical moieties that can be selectively introduced and removed without affecting other protecting groups or the peptide backbone.

A significant area of research focuses on the development of "orthogonal" protecting groups, which can be cleaved under specific conditions that leave other protecting groups intact. rsc.org This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides. rsc.org Recent innovations include the introduction of new disulfide-based protecting groups like sec-isoamyl mercaptan (SIT), which is compatible with both Fmoc- and Boc-solid-phase peptide synthesis (SPPS) and can be easily removed under reductive conditions with dithiothreitol. acs.orgiris-biotech.de Photocleavable protecting groups, such as the 2-Nitroveratryl (oNv) group, offer another layer of orthogonality, allowing for deprotection using UV light, a non-chemical stimulus that can be applied with high spatial and temporal control. iris-biotech.de

Furthermore, the quest for "greener" peptide synthesis has spurred the development of protecting groups compatible with more environmentally friendly solvent systems, such as water. rsc.org This includes the exploration of enzymatically labile protecting groups that can be removed by specific enzymes under mild, aqueous conditions. rsc.org The table below summarizes some of the recently developed protecting groups for cysteine.

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

| sec-isoamyl mercaptan | SIT | Dithiothreitol (reductive cleavage) | Compatible with Fmoc- and Boc-SPPS. acs.orgiris-biotech.de |

| 2-Nitroveratryl | oNv | UV light (photolysis) | Offers high orthogonality. iris-biotech.de |

| Nitrodibenzofuran | NDBF | UV light or two-photon excitation | Suitable for in vivo applications. iris-biotech.de |

| Benzamidomethyl | Bam | Hg(OAc)2 | An alternative to the commonly used Acm group. rsc.org |

The continuous development of such novel protecting group methodologies is paramount for advancing the synthesis of complex D-cysteine-containing peptides and proteins, enabling the creation of new therapeutics and research tools. researchgate.net

Advancements in Stereoselective Synthesis Techniques

The stereochemical integrity of amino acids is crucial for the biological activity of peptides and proteins. For D-cysteine, advancements in stereoselective synthesis techniques are vital for producing enantiomerically pure building blocks for incorporation into peptide chains. Researchers are actively developing and refining methods to control the stereochemistry at the α-carbon of cysteine and its derivatives.

One prominent approach involves the use of chiral catalysts to direct the stereochemical outcome of reactions. For instance, the development of bifunctional chiral disulfide catalysts has enabled highly enantioselective anti-Markovnikov hydrophosphinylation, leading to the formation of chiral β-hydroxyphosphine oxides. acs.org These catalysts often integrate squaramide and amino acid-derived motifs to create a chiral pocket that controls the enantioselectivity of the reaction. acs.org

Another strategy focuses on the stereoselective transformation of chiral precursors. For example, the synthesis of α-methyl-d-cysteine has been achieved through the regioselective opening of a β-lactone derived from Boc-α-methyl-d-serine. This method provides a route to α-methylated amino acids with high enantioselectivity. The use of a modified Sharpless asymmetric dihydroxylation has been reported to achieve high enantioselectivity in the synthesis of the diol precursor to the β-lactone.

The development of diastereodivergent synthesis methods offers another level of control, allowing for the selective formation of either diastereomer from a common precursor. This can be achieved by tuning reaction parameters without the need for the antipode of the chiral catalyst. Such methods have been applied to the synthesis of natural products and demonstrate the potential for creating a diverse range of stereochemically defined building blocks.

The table below highlights some of the recent advancements in the stereoselective synthesis of D-cysteine and its derivatives.

| Synthetic Strategy | Key Features | Example Application |

| Chiral Disulfide Catalysis | Utilizes H-bonding and a chiral pocket to control enantioselectivity in photodriven reactions. acs.org | Asymmetric anti-Markovnikov hydrophosphinylation. acs.org |

| β-Lactone Opening | Regioselective opening of a chiral β-lactone with a thiol to produce α-substituted cysteine derivatives. | Synthesis of Boc-α-methyl-d-cysteine(PMB)-OH. |

| Diastereodivergent Synthesis | Tuning reaction conditions to selectively produce different diastereomers from a single chiral precursor. | Synthesis of enantiopure natural products. |

| Chiral Ligand-Controlled Metal Geometries | Using D-cysteine ligands to control the coordination geometry of metal ions in de novo designed proteins. nih.gov | Creation of specific metal binding sites in three-stranded coiled coils. nih.gov |

These advancements in stereoselective synthesis are expanding the toolbox available to chemists for the preparation of complex, stereochemically defined D-cysteine building blocks, which are essential for the synthesis of novel peptides and peptidomimetics with tailored biological activities.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms is revolutionizing the field of peptide synthesis, offering advantages in terms of speed, efficiency, and reproducibility. These technologies are being increasingly applied to the synthesis of peptides containing protected D-cysteine, enabling the rapid production of complex sequences.

However, the use of high temperatures can also lead to side reactions, such as the epimerization of sensitive amino acids like cysteine. chemrxiv.orgthieme-connect.de Researchers have found that the extent of epimerization is a function of the activation time and flow rate. thieme-connect.de By optimizing these parameters, it is possible to minimize the formation of the undesired D-isomer when incorporating L-cysteine, and conversely, to ensure the stereochemical integrity when using a protected D-cysteine building block. chemrxiv.orgthieme-connect.de

Flow chemistry also facilitates the use of immobilized reagents and scavengers, which can simplify purification processes. durham.ac.uk By passing the reaction mixture through columns containing these solid-supported reagents, byproducts and excess reagents can be effectively removed, yielding a high-purity product without the need for traditional chromatographic purification. durham.ac.uk

The table below summarizes the key aspects of integrating flow chemistry with the synthesis of peptides containing protected D-cysteine.

| Technology | Advantages | Challenges | Mitigation Strategies |

| Automated Flow Peptide Synthesis (AFPS) | Rapid synthesis times, high efficiency, and reproducibility. chimia.chchemrxiv.org | Epimerization of sensitive amino acids at high temperatures. chemrxiv.orgthieme-connect.de | Optimization of activation time, flow rate, and activator. chemrxiv.orgthieme-connect.de |

| Immobilized Reagents and Scavengers | Simplified purification, reduced waste. durham.ac.uk | Potential for reduced reaction kinetics. | Careful selection of solid supports and reaction conditions. |

| In-line Monitoring | Real-time monitoring of reaction progress. chimia.ch | Integration of analytical instrumentation. | Use of UV-Vis spectroscopy to monitor Fmoc deprotection. chimia.ch |

The continued development of flow chemistry and automated synthesis technologies holds great promise for the efficient and reliable production of D-cysteine-containing peptides for a wide range of applications in research and medicine.

Computational and Theoretical Approaches to Reaction Design

Computational and theoretical approaches are becoming increasingly indispensable in the design and optimization of synthetic routes involving protected D-cysteine. These methods provide valuable insights into reaction mechanisms, predict the reactivity of different protecting groups, and guide the rational design of novel synthetic strategies.

A key area of application is the study of protecting group lability. nih.gov Density functional theory (DFT) calculations can be used to determine the stability of carbocation intermediates formed during the acid-catalyzed deprotection of various benzyl-type protecting groups. nih.govacs.org By correlating the calculated carbocation stability with experimentally observed acid lability, researchers can predict the deprotection conditions required for a given protecting group, facilitating the design of orthogonal protection schemes. nih.gov

Computational methods are also employed to predict the reactivity of cysteine residues within a peptide or protein. nih.govnih.gov By calculating properties such as the pKa of the thiol group and its solvent accessibility, it is possible to estimate its nucleophilicity and susceptibility to modification. nih.govresearchgate.net This information is crucial for designing selective bioconjugation strategies and for understanding the role of cysteine residues in protein function. nih.gov

Furthermore, machine learning algorithms are being developed to predict the reactivity of cysteine residues based on sequence and structural information. acs.org These models are trained on large datasets of experimentally determined cysteine reactivity and can be used to identify hyper-reactive cysteines in proteomes, guiding the discovery of novel functional sites. acs.org

The table below provides an overview of the application of computational and theoretical methods in the context of protected D-cysteine chemistry.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Predicting the acid lability of thiol protecting groups. nih.govacs.org | Correlation between carbocation stability and deprotection conditions. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of protected D-cysteine-containing peptides. | Understanding the influence of protecting groups on peptide structure. |

| pKa Prediction Algorithms | Estimating the nucleophilicity of the D-cysteine thiol group. nih.gov | Guiding the design of selective bioconjugation reactions. nih.gov |

| Machine Learning | Predicting the reactivity of cysteine residues in proteins. acs.org | Identification of functionally important cysteine residues. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating enzymatic reactions involving D-cysteine. acs.org | Elucidating detailed reaction mechanisms at the atomic level. acs.org |

The integration of these computational tools into the synthetic workflow enables a more rational and efficient approach to the design of reactions involving protected D-cysteine, ultimately accelerating the development of new peptide-based therapeutics and chemical biology tools.

Expanding the Scope of Biomolecular Applications in Chemical Biology

Protected D-cysteine building blocks, particularly Cbz-(S)-tert-butyl-D-Cys, are pivotal in expanding the frontiers of chemical biology. The unique properties of the D-enantiomer, coupled with the versatility of its protected forms, enable the synthesis of novel biomolecules with tailored functions and enhanced stability.

A major application lies in the development of peptide-based therapeutics with improved pharmacokinetic profiles. The incorporation of D-amino acids, such as D-cysteine, into peptides can confer resistance to proteolytic degradation, thereby increasing their in vivo half-life. This strategy is widely employed in the design of more potent and longer-lasting peptide drugs.

Furthermore, protected D-cysteine is instrumental in the construction of complex biomolecular architectures. The ability to selectively deprotect the thiol group allows for site-specific modification and bioconjugation. rsc.org For example, polymers can be conjugated with D-cysteine to create biomaterials with enhanced muco- and tissue-adhesive properties. nih.gov The thiol groups can form disulfide bonds with cysteine-rich domains in tissue proteins, leading to durable adhesion for applications such as drug delivery. nih.gov

The synthesis of constrained peptides and peptidomimetics is another area where protected D-cysteine plays a crucial role. The formation of disulfide bridges between two D-cysteine residues, or between a D-cysteine and an L-cysteine residue, can be used to create cyclic peptides with well-defined conformations. These conformationally constrained peptides often exhibit enhanced receptor binding affinity and selectivity.

The table below highlights some of the expanding biomolecular applications of protected D-cysteine.

| Application Area | Role of Protected D-Cysteine | Desired Outcome |

| Peptide Therapeutics | Incorporation into peptide sequences. | Increased resistance to proteolysis, improved in vivo stability. |

| Biomaterials | Conjugation to polymers. nih.gov | Enhanced mucoadhesion and tissue adhesion for drug delivery. nih.gov |

| Bioconjugation | Site-specific modification of proteins and other biomolecules. rsc.org | Creation of antibody-drug conjugates, fluorescently labeled probes. |

| Constrained Peptides | Formation of disulfide bridges. | Enhanced receptor affinity and selectivity, improved conformational stability. |